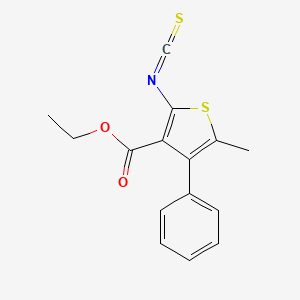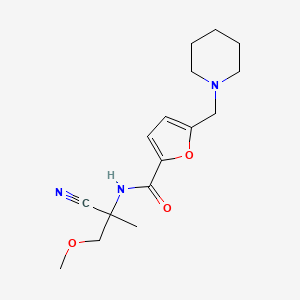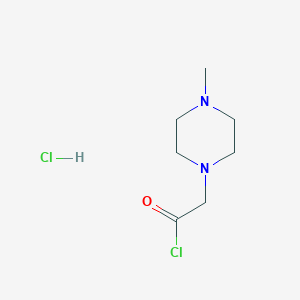
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate is a complex organic compound with the molecular formula C15H13NO2S2 and a molecular weight of 303.4 g/mol This compound is notable for its unique structure, which includes an isothiocyanate group, a phenyl group, and a thiophene ring
Preparation Methods
The synthesis of Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves several steps. One common method includes the reaction of 2-amino-5-methyl-4-phenylthiophene-3-carboxylate with thiophosgene to introduce the isothiocyanate group. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation Reactions: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common reagents used in these reactions include thiophosgene, triethylamine, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these molecules, potentially leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate can be compared to other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: A simpler compound with a similar isothiocyanate group but lacking the thiophene ring and ester group.
Allyl isothiocyanate: Found in mustard oil, it has a similar reactivity but different structural features.
Sulforaphane: A naturally occurring isothiocyanate with known anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications .
Properties
IUPAC Name |
ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-3-18-15(17)13-12(11-7-5-4-6-8-11)10(2)20-14(13)16-9-19/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNJPZUOQCYMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)

![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)



